3-{[(2-BROMOANILINO)CARBONYL]AMINO}BENZOIC ACID
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Overview
Description
3-{[(2-BROMOANILINO)CARBONYL]AMINO}BENZOIC ACID is an organic compound with the molecular formula C14H10BrNO3. It is characterized by the presence of a bromine atom attached to an aniline group, which is further connected to a benzoic acid moiety through a carbonyl-amino linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(2-BROMOANILINO)CARBONYL]AMINO}BENZOIC ACID typically involves the reaction of 2-bromoaniline with isatoic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as titanium tetrachloride (TiCl4). The reaction mixture is refluxed, leading to the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 3-{[(2-BROMOANILINO)CARBONYL]AMINO}BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form carboxylic acids.
Reduction: The carbonyl group can be reduced to form corresponding alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Sodium methoxide (NaOCH3) or other nucleophiles in polar solvents.
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted aniline derivatives.
Scientific Research Applications
3-{[(2-BROMOANILINO)CARBONYL]AMINO}BENZOIC ACID has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-{[(2-BROMOANILINO)CARBONYL]AMINO}BENZOIC ACID involves its interaction with specific molecular targets. The bromine atom and the carbonyl-amino linkage play crucial roles in binding to active sites of enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor functions, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 3-[(ANILINOCARBONYL)AMINO]BENZOIC ACID
- 3-[(PHENOXYACETYL)AMINO]BENZOIC ACID
- 3-[(CYCLOPROPYLCARBONYL)AMINO]BENZOIC ACID
- 3-[(CYCLOHEXYLAMINO)CARBONYL]AMINO]BENZOIC ACID
Comparison: Compared to these similar compounds, 3-{[(2-BROMOANILINO)CARBONYL]AMINO}BENZOIC ACID is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for specific applications where bromine’s properties are advantageous .
Properties
IUPAC Name |
3-[(2-bromophenyl)carbamoylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O3/c15-11-6-1-2-7-12(11)17-14(20)16-10-5-3-4-9(8-10)13(18)19/h1-8H,(H,18,19)(H2,16,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMAFWVJYDIDQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CC=CC(=C2)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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